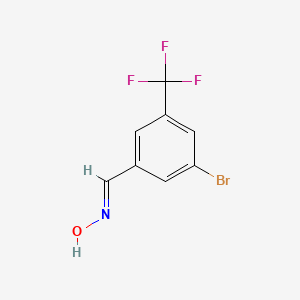

3-Bromo-5-trifluoromethylbenzaldehyde oxime

Description

Properties

IUPAC Name |

(NE)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H/b13-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTCFZSIRFGSFD-YIXHJXPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-trifluoromethylbenzaldehyde Oxime

CAS Number: 876132-77-3 | Molecular Formula: C₈H₅BrF₃NO | Molecular Weight: 268.03 g/mol

This technical guide provides a comprehensive overview of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the synthesis, characterization, reactivity, and potential applications of this compound, grounding all technical information in established chemical principles.

Strategic Importance in Medicinal Chemistry

3-Bromo-5-trifluoromethylbenzaldehyde oxime emerges from a class of highly functionalized aromatic compounds that serve as critical building blocks in the synthesis of complex molecular architectures.[1] The strategic value of this molecule is derived from the unique interplay of its three key structural features: the trifluoromethyl group, the bromine atom, and the oxime functionality.

-

The Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ moiety is a cornerstone of modern drug design. Its incorporation into a molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, it increases lipophilicity, which can improve membrane permeability and cellular uptake, and can modulate pKa and hydrogen bonding potential, thereby influencing a compound's binding affinity to biological targets.[2]

-

The Bromo Substituent (-Br): The bromine atom at the meta-position provides a versatile handle for further synthetic elaboration. It is an excellent leaving group for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

-

The Oxime Functional Group (-C=NOH): The oxime is more than just a derivative of the parent aldehyde; it is a functional group with its own rich chemistry. It can act as a precursor to nitriles, amides (via the Beckmann rearrangement), and various heterocyclic systems.[3] The oxime's hydrogen bond donor and acceptor capabilities can also play a direct role in molecular recognition at a receptor binding site.

Collectively, these features make 3-Bromo-5-trifluoromethylbenzaldehyde oxime a high-value intermediate for creating novel therapeutic agents and agrochemicals.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

| Property | Value/Description | Source(s) |

| CAS Number | 876132-77-3 | [4] |

| Molecular Formula | C₈H₅BrF₃NO | [4] |

| Molecular Weight | 268.03 g/mol | [4] |

| Appearance | Typically a powder or liquid | [1] |

| Purity | Commercially available at ≥95% or ≥97% | [1][4] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area | [1][5] |

Predicted Spectroscopic Data

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons and the two protons of the oxime group (one on carbon, one on oxygen).

-

Aromatic Region (δ 7.5 - 8.2 ppm): The three protons on the aromatic ring will appear as distinct signals, likely multiplets or broad singlets, due to small meta-couplings. The electron-withdrawing nature of the -CF₃ and -Br groups will shift these protons downfield.

-

Oxime Proton (CH=N, δ ~8.1 ppm): The proton attached to the oxime carbon is expected to appear as a singlet in the downfield region, similar to the aldehydic proton of its precursor.

-

Hydroxyl Proton (N-OH, δ >9.0 ppm): The hydroxyl proton of the oxime is typically broad and its chemical shift is highly dependent on solvent and concentration. It may exchange with deuterium in D₂O.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide key information about the carbon skeleton.

-

Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to the bromine will also have a characteristic shift.

-

Trifluoromethyl Carbon (-CF₃, δ ~123 ppm, q): The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF ≈ 272 Hz).

-

Oxime Carbon (C=NOH, δ ~150 ppm): This carbon is expected to be significantly deshielded and will appear downfield.

¹⁹F NMR (Fluorine NMR): ¹⁹F NMR is a highly sensitive technique for fluorinated compounds.

-

Trifluoromethyl Signal (-CF₃, δ ~ -63 ppm): A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically reported relative to a standard like CFCl₃.[6] This signal provides a clean handle for monitoring reactions and purity.

Synthesis and Purification

The synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is a straightforward condensation reaction between its parent aldehyde and hydroxylamine. The protocol below is a representative procedure designed to be a self-validating system, where successful completion of each stage can be monitored to ensure a high-quality outcome.

Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for the oxime.

Detailed Experimental Protocol: Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime

This protocol is adapted from standard procedures for the synthesis of aryl oximes.

Materials:

-

3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium acetate (CH₃COONa) or Pyridine (1.5 eq)

-

Ethanol or Methanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol (approx. 5-10 mL per gram of aldehyde).

-

Causality: The alcohol serves as a solvent that is compatible with both the organic starting material and the aqueous base solution, creating a homogeneous reaction environment.

-

-

Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water. Add this aqueous solution dropwise to the stirring alcoholic solution of the aldehyde at room temperature.

-

Causality: Sodium acetate acts as a mild base to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine nucleophile required for the reaction. An excess ensures complete liberation.

-

-

Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot (which is typically less polar) and the appearance of a new, more polar product spot indicates reaction progression.

-

-

Work-up: Once the reaction is complete, reduce the volume of the solvent under reduced pressure using a rotary evaporator. Add deionized water to the residue to precipitate the crude product or to dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

-

Causality: The product oxime is significantly more soluble in the organic solvent (ethyl acetate) than in water, allowing for its separation from inorganic byproducts.

-

-

Washing: Wash the combined organic layers with water and then with brine.

-

Causality: The water wash removes any remaining water-soluble impurities, and the brine wash helps to remove residual water from the organic phase, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-Bromo-5-trifluoromethylbenzaldehyde oxime.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if it is an oil or if impurities are difficult to remove.

Reactivity and Synthetic Potential

The true value of 3-Bromo-5-trifluoromethylbenzaldehyde oxime lies in its potential for further chemical transformations, providing access to a wide range of more complex molecules.

Key Reaction Pathways

Caption: Key reaction pathways for synthetic elaboration.

-

Dehydration to Nitrile: The oxime can be readily dehydrated to the corresponding nitrile, 3-Bromo-5-(trifluoromethyl)benzonitrile, using various reagents such as acetic anhydride, thionyl chloride, or via thermal methods. This provides a route to carboxylic acids, amines, and tetrazoles.[7]

-

Beckmann Rearrangement: Under acidic conditions (e.g., PCl₅, H₂SO₄, or solid acid catalysts), the oxime can undergo a Beckmann rearrangement to form N-(3-Bromo-5-(trifluoromethyl)phenyl)formamide. This reaction is a powerful tool for generating substituted amides.[3]

-

Cross-Coupling Reactions: The aryl bromide is primed for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse functional groups, which is a highly valuable strategy in drug discovery programs to rapidly explore chemical space around a core scaffold.

-

Reduction: The oxime can be reduced to the corresponding hydroxylamine or primary amine, depending on the reducing agent and conditions used.

Safety and Handling

As a research chemical, 3-Bromo-5-trifluoromethylbenzaldehyde oxime should be handled with appropriate care, following standard laboratory safety protocols. While a specific safety data sheet (SDS) for the oxime is not widely available, a hazard assessment can be extrapolated from its precursor and related compounds.

-

Precursor Hazards: The starting material, 3-Bromo-5-(trifluoromethyl)benzaldehyde, is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] It is reasonable to assume the oxime product carries similar hazards.

-

General Handling:

-

Use in a well-ventilated area, preferably a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][8]

-

Avoid inhalation of dust or vapors.[5]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]

-

Wash hands thoroughly after handling.[8]

-

Conclusion

3-Bromo-5-trifluoromethylbenzaldehyde oxime is a strategically designed chemical intermediate with significant potential for applications in medicinal chemistry, drug discovery, and agrochemical research. Its trifluoromethyl and bromo substituents provide a powerful combination of properties that can enhance biological activity and synthetic versatility. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16115438, 3-Bromo-5-(trifluoromethyl)benzaldehyde. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde. Wiley-VCH GmbH. Retrieved from SpectraBase. URL: [Link]

-

Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]

-

Kelley, C. (2023). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? Quora. URL: [Link]

- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Google Patents.

-

Ali, M. A., & Yoo, H. S. (2010). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. The Journal of Organic Chemistry, 75(24), 8467–8476. URL: [Link]

-

Magritek. (2021). A true multinuclear spectroscopy case study. Magritek. URL: [Link]

-

ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. ResearchGate. URL: [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Oxford Lab Chem. URL: [Link]

Sources

- 1. 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime, CasNo.876132-77-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 3. Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrabase.com [spectrabase.com]

- 7. EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE - Google Patents [patents.google.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. oxfordlabchem.com [oxfordlabchem.com]

A Guide to the Comprehensive Structural Elucidation of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research in medicinal chemistry and drug development. This technical guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of 3-Bromo-5-trifluoromethylbenzaldehyde oxime. Moving beyond a simple recitation of techniques, this document outlines a logical, field-tested workflow, emphasizing the causality behind experimental choices and the synergy between different analytical methods. We will detail the core techniques—Mass Spectrometry, Infrared Spectroscopy, and multi-dimensional Nuclear Magnetic Resonance—and demonstrate how their combined data provides an unassailable confirmation of the molecule's identity, connectivity, and stereochemistry.

Introduction: The Analytical Imperative

The primary challenge in elucidating this structure lies not just in confirming the presence of each functional group, but in unambiguously determining their connectivity and the geometry (E/Z isomerism) of the oxime moiety.[2][3] This guide presents a holistic analytical strategy designed to address these points systematically.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity experiments, the initial steps focus on confirming the most fundamental aspects of the molecule: its elemental composition and the functional groups it contains. This foundational data provides a crucial framework for interpreting more complex spectroscopic results.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Mass spectrometry is the first-line technique for determining the molecular weight and elemental formula of a synthesized compound. The choice of ionization method is critical; a "soft" ionization technique provides the molecular weight, while a "hard" technique induces fragmentation, offering clues about the molecule's substructures.

Experimental Protocol (ESI-TOF and EI-GC/MS):

-

Sample Preparation: Prepare a ~1 mg/mL solution in methanol for Electrospray Ionization (ESI) and a ~1 mg/mL solution in dichloromethane for Electron Ionization (EI) via Gas Chromatography (GC) injection.

-

ESI-TOF MS (for accurate mass):

-

Ionization Mode: Positive ESI.

-

Analyzer: Time-of-Flight (TOF) for high mass accuracy.

-

Analysis: Observe the protonated molecule [M+H]⁺. The high-resolution measurement allows for the confident determination of the elemental formula using specialized software.

-

-

EI-GC/MS (for fragmentation):

-

Ionization Energy: 70 eV (standard).

-

Analysis: Observe the molecular ion [M]⁺• and the resulting fragmentation pattern.

-

Expertise in Interpretation:

The key to interpreting the mass spectrum of this specific molecule lies in recognizing its isotopic signature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5] This results in a characteristic "M+2" peak for the molecular ion and any bromine-containing fragments, where two peaks of nearly equal intensity are separated by 2 m/z units. This is a definitive marker for the presence of a single bromine atom.

Expected Data Summary: Mass Spectrometry

| Ion Type | Expected m/z | Technique | Significance |

|---|---|---|---|

| [M+H]⁺ | 267.9583 / 269.9563 | ESI-TOF | Confirms molecular weight and allows for elemental formula calculation (C₈H₆BrF₃NO⁺). The dual peak confirms the presence of Bromine. |

| [M]⁺• | 266.9505 / 268.9485 | EI | Molecular ion. The isotopic pattern is a key confirmation point. |

| [M-H]⁺ | 265.9427 / 267.9407 | EI | Loss of a hydrogen radical. |

| [M-OH]⁺ | 249.9400 / 251.9380 | EI | Loss of the hydroxyl radical from the oxime. |

| [C₇H₄BrF₃]⁺ | 238.9449 / 240.9429 | EI | Loss of the CH=NOH group, leaving the aromatic ring cation. |

| [C₆H₄]⁺• | 77.0391 | EI | A common fragment for monosubstituted or disubstituted benzene rings, though less likely to be the base peak here.[6] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and unambiguous evidence for the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.[7][8]

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expertise in Interpretation:

The IR spectrum should be analyzed systematically. A broad peak in the 3600-3200 cm⁻¹ region is characteristic of an O-H bond, likely from the oxime.[2] Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (if any) would be just below.[9] The C=N stretch of the oxime is a key identifier, typically appearing around 1665 cm⁻¹.[2] Finally, strong absorptions related to the C-F bonds of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region.

Expected Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| ~3500-3200 | O-H stretch (oxime) | Broad, Medium |

| ~3100-3000 | Aromatic C-H stretch | Sharp, Medium-Weak |

| ~1665 | C=N stretch (oxime) | Medium |

| ~1600, 1475 | Aromatic C=C stretch | Medium-Strong |

| ~1320, 1170, 1130 | C-F stretch (CF₃ group) | Strong |

| ~950 | N-O stretch (oxime) | Medium |

| Below 800 | C-Br stretch | Medium-Strong |

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular skeleton and establish the connectivity between all atoms.

Overall NMR Workflow Diagram:

Caption: A logical workflow for NMR-based structure elucidation.

One-Dimensional (1D) NMR: The Atomic Census

Experimental Protocol (¹H, ¹³C, ¹⁹F NMR):

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is deliberate, as its ability to form hydrogen bonds slows the exchange of the oxime's -OH proton, making it more likely to be observed as a distinct peak.

-

¹H NMR: Acquire a standard proton spectrum. Integrate all peaks to determine the relative number of protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive and specific experiment for confirming the trifluoromethyl group.[10]

Expertise in Interpretation & Expected Data:

-

¹H NMR: We expect a total of 5 protons.

-

One singlet for the oxime's N-OH proton (likely downfield, e.g., ~11.5 ppm in DMSO-d₆).

-

One singlet for the imine proton (CH=N), typically around 8-8.5 ppm.

-

Three protons in the aromatic region (7.5-8.5 ppm). Their splitting pattern (e.g., two singlets and a third singlet, or complex multiplets) is crucial for determining the substitution pattern. Given the 1,3,5-style substitution, we expect three distinct signals, likely appearing as narrow multiplets or singlets.

-

-

¹³C NMR: We expect 8 distinct carbon signals.

-

The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

The carbon attached to the bromine (C-Br) and the carbon attached to the CF₃ group will be significantly influenced by these substituents.

-

The imine carbon (C=N) will be in the 140-150 ppm range.

-

The remaining four aromatic carbons.

-

-

¹⁹F NMR: A single, sharp singlet is expected, confirming the presence of a magnetically equivalent set of three fluorine atoms in the CF₃ group.[11] Its chemical shift provides information about the electronic environment.[12]

Expected Data Summary: 1D NMR

| Experiment | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~11.5 | Singlet | N-H |

| ~8.4 | Singlet | CH =N | |

| ~8.2 | Singlet (or narrow t) | Aromatic H | |

| ~8.0 | Singlet (or narrow t) | Aromatic H | |

| ~7.8 | Singlet (or narrow t) | Aromatic H | |

| ¹³C NMR | ~148 | Singlet | C H=N |

| ~135-120 | Multiple Singlets | Aromatic C -H and C -Br | |

| ~131 | Quartet (J ≈ 30 Hz) | Aromatic C -CF₃ | |

| ~123 | Quartet (J ≈ 270 Hz) | -C F₃ |

| ¹⁹F NMR | ~ -63 | Singlet | -CF ₃ |

Two-Dimensional (2D) NMR: Assembling the Puzzle

While 1D NMR provides a list of parts, 2D NMR shows how they connect. Experiments like COSY, HSQC, and HMBC are indispensable for confirming the substitution pattern on the aromatic ring.

Experimental Protocols:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is the key experiment for piecing together the molecular framework.

Expertise in Interpretation:

-

COSY: In this specific molecule, we expect no correlations in the COSY spectrum, as all aromatic protons are likely separated by more than 3 bonds ("meta" to each other), leading to very small or non-existent coupling. This lack of correlation is itself a crucial piece of evidence for the 1,3,5-substitution pattern.

-

HSQC: This will definitively link each of the three aromatic proton signals to their corresponding aromatic carbon signals.

-

HMBC: This is where the structure is confirmed. Key expected correlations would be:

-

From the imine proton (CH=N) to the two adjacent aromatic carbons (C2 and C6, using standard numbering where C1 bears the oxime group).

-

From the aromatic protons to their neighboring carbons, confirming the overall substitution pattern. For example, the proton at C2 should show a correlation to C4 and C6.

-

HMBC Connectivity Diagram:

Caption: Expected 2- and 3-bond correlations from protons (red) to carbons (blue).

Final Confirmation: Stereochemistry and Solid-State Structure

The final piece of the puzzle is the geometry of the C=N double bond. While NMR can provide strong evidence (e.g., through NOE experiments or analysis of ¹³C shifts[13]), the gold standard for unambiguous stereochemical assignment is single-crystal X-ray diffraction.

Expertise and Rationale:

Growing a suitable single crystal can be challenging but provides an unparalleled level of detail, confirming not only the E/Z geometry but also the precise bond lengths, bond angles, and intermolecular interactions in the solid state.[14] The synonym "(1E)-3-bromo-5-(trifluoromethyl)benzaldehyde oxime" found in chemical databases suggests that the E-isomer is the thermodynamically more stable or commonly synthesized form.[15] In the E-isomer, the hydroxyl group and the aromatic ring are on opposite sides of the C=N double bond. This would be definitively confirmed by an X-ray structure.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is achieved through a multi-faceted yet logically sequential analytical approach. Each experiment provides a piece of the puzzle, and critically, the data from each technique must be consistent with the others. The isotopic pattern in the MS validates the presence of bromine indicated by the NMR and IR. The proton and carbon counts from NMR must match the molecular formula derived from high-resolution MS. The functional groups identified by IR must be consistent with the chemical environments observed in NMR. This cross-validation is the hallmark of a rigorous and trustworthy structural proof, culminating in the complete and unambiguous assignment of the molecule.

References

-

3-Bromo-5-(trifluoromethyl)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

Experiment for oximation of benzaldehyde with NH2OH·HCl/nano Fe3O4... ResearchGate. [Link]

-

NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. [Link]

-

Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. National Institutes of Health. [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Interpreting IR Spectra. Chemistry Steps. [Link]

-

C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern... Doc Brown's Chemistry. [Link]

-

19Flourine NMR. The University of Arizona Analytical and Biological Mass Spectrometry. [Link]

-

ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Metin Balci, Elsevier. [Link]

-

Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. The Journal of Organic Chemistry. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

-

Oxime. Wikipedia. [Link]

-

Structural Chemistry of Oximes. SciSpace. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

-

Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

Sources

- 1. 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime, CasNo.876132-77-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. Benzaldehyde, oxime, (Z)- | 622-32-2 | Benchchem [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 3-Bromo-5-trifluoromethylbenzaldehyde Oxime: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 25, 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, a key building block in medicinal chemistry and drug discovery. The document details its molecular characteristics, a robust synthesis protocol, and an in-depth analysis of its physicochemical properties, including spectroscopic data. Furthermore, this guide explores the rationale behind its utilization in drug design, focusing on the synergistic effects of the bromo, trifluoromethyl, and oxime functionalities. Experimental protocols and data are presented to offer actionable insights for researchers in the field.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine and fluorinated groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly sought-after substituent for modulating a drug candidate's pharmacokinetic and pharmacodynamic profile. 3-Bromo-5-trifluoromethylbenzaldehyde oxime emerges as a valuable intermediate, strategically functionalized for further chemical elaboration in the synthesis of novel therapeutic agents. The presence of the bromine atom provides a handle for cross-coupling reactions, while the oxime moiety offers versatile reactivity and potential for biological interactions.

Molecular and Physicochemical Profile

A thorough understanding of the fundamental properties of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is critical for its effective application in synthetic chemistry and drug development.

Core Molecular Attributes

The key molecular identifiers and properties of 3-Bromo-5-trifluoromethylbenzaldehyde oxime are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrF₃NO | [1] |

| Molecular Weight | 268.03 g/mol | [1] |

| CAS Number | 876132-77-3 | [1] |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Purity | Typically ≥97% | [2] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, DMSO, and ethyl acetate. | General Knowledge |

Spectroscopic Characterization (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and oxime protons.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.5-8.5 ppm), likely appearing as singlets or narrow multiplets due to the substitution pattern.

-

Oxime Proton (=N-OH): A characteristic singlet in the downfield region (δ 8.0-11.0 ppm), the exact chemical shift being dependent on the solvent and concentration.

-

Aldehyde Proton (CH=N): A singlet typically observed between δ 8.0 and 8.5 ppm.

Reference data for (E)-4-(trifluoromethyl)benzaldehyde oxime shows signals at δ 8.18 (s, 1H), 8.00 (s, 1H), and 7.80-7.50 (m, 4H) in CDCl₃.[3]

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Aromatic Carbons: Signals for the six aromatic carbons will appear in the range of δ 120-140 ppm. The carbons attached to the bromine and trifluoromethyl groups will have characteristic chemical shifts.

-

Trifluoromethyl Carbon (-CF₃): A quartet centered around δ 120-130 ppm due to coupling with the three fluorine atoms.

-

Oxime Carbon (C=N): A signal in the range of δ 145-155 ppm.

Reference data for (E)-4-(trifluoromethyl)benzaldehyde oxime shows signals at δ 149.2, 127.4, and 125.9 ppm in CDCl₃.[3]

The IR spectrum will confirm the presence of key functional groups.

-

O-H Stretch (Oxime): A broad band in the region of 3100-3500 cm⁻¹.

-

C=N Stretch (Oxime): A sharp absorption band around 1620-1680 cm⁻¹.

-

C-F Stretch (Trifluoromethyl): Strong, characteristic absorptions in the range of 1000-1400 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Reference data for (E)-4-(trifluoromethyl)benzaldehyde oxime shows characteristic peaks at 3355, 1618, 1325, 1168, 1128, and 1067 cm⁻¹.[3]

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.

-

Molecular Ion Peak [M]⁺: Expected at m/z 267 and 269 with an approximate 1:1 ratio, characteristic of the presence of one bromine atom.

-

Fragmentation: Common fragmentation patterns may include the loss of -OH, -NO, and the trifluoromethyl group.

Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime: A Validated Protocol

The synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is typically achieved through the condensation of the corresponding aldehyde with hydroxylamine. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.

Reaction Scheme

Caption: Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime.

Experimental Protocol

Materials:

-

3-Bromo-5-trifluoromethylbenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, for higher temperatures)

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-trifluoromethylbenzaldehyde (1.0 eq) in a minimal amount of ethanol.

-

Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Reaction: Slowly add the hydroxylamine solution to the stirred solution of the aldehyde at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (40-50 °C) can be applied to expedite the reaction if necessary.

-

Isolation of Product: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the oxime. If precipitation does not occur, slowly add cold deionized water to the mixture until a solid forms.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified 3-Bromo-5-trifluoromethylbenzaldehyde oxime under vacuum to a constant weight.

Self-Validation: The purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR). The obtained data should be consistent with the expected values for the target compound.

Reactivity and Stability: A Chemist's Perspective

The chemical behavior of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is dictated by the interplay of its three key functional components.

The Trifluoromethyl Group: An Electronic Sink

The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4] This has several important consequences for the reactivity of the aromatic ring:

-

Deactivation of the Ring: The benzene ring is deactivated towards electrophilic aromatic substitution.[5]

-

Meta-Directing Influence: Any further electrophilic substitution will be directed to the meta position relative to the trifluoromethyl group.[5]

-

Enhanced Stability: The C-F bonds are exceptionally strong, rendering the trifluoromethyl group highly stable under a wide range of reaction conditions.[6][7]

The Oxime Moiety: A Versatile Functional Group

The oxime functionality is a valuable synthetic handle and can participate in a variety of transformations.

-

Isomerism: Benzaldehyde oximes can exist as (E) and (Z) isomers. The (Z)-isomer is generally more stable.[8][9]

-

Hydrolytic Stability: Oximes are generally more stable to hydrolysis than imines, particularly at neutral pH.[10][11] However, they can be hydrolyzed back to the corresponding aldehyde under acidic conditions.[9]

-

Reactivity: The oxime can be reduced to the corresponding amine, oxidized to a nitro compound, or undergo rearrangement reactions like the Beckmann rearrangement.[9]

The Bromo Substituent: A Gateway to Complexity

The bromine atom on the aromatic ring is a key feature for synthetic diversification. It serves as an excellent leaving group in various cross-coupling reactions, such as:

-

Suzuki Coupling

-

Heck Coupling

-

Sonogashira Coupling

-

Buchwald-Hartwig Amination

These reactions allow for the introduction of a wide array of substituents at this position, enabling the generation of diverse chemical libraries for drug screening.

Applications in Drug Development: A Strategic Approach

The unique combination of a trifluoromethyl group, a bromine atom, and an oxime functionality makes 3-Bromo-5-trifluoromethylbenzaldehyde oxime a highly attractive starting material for the synthesis of novel drug candidates.

Rationale for Use in Medicinal Chemistry

-

Modulation of Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The strong C-F bonds of the trifluoromethyl group are resistant to metabolic degradation by cytochrome P450 enzymes, leading to an increased in vivo half-life of the drug.

-

Enhanced Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.

-

Bioisosteric Replacement: The -CF₃ group can act as a bioisostere for other groups, such as a methyl or chloro group, to fine-tune the steric and electronic properties of a molecule.

-

Diverse Biological Activities of Oximes: The oxime moiety itself is present in a number of FDA-approved drugs and is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[8][12] Substituted benzaldehyde oximes have been investigated as tyrosinase inhibitors.[13]

Synthetic Workflow in Drug Discovery

The following diagram illustrates a typical workflow for utilizing 3-Bromo-5-trifluoromethylbenzaldehyde oxime in a drug discovery program.

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

3-Bromo-5-trifluoromethylbenzaldehyde oxime is a strategically designed chemical entity that holds significant promise for the discovery and development of new pharmaceuticals. Its unique combination of a metabolically robust and lipophilic trifluoromethyl group, a versatile oxime functionality, and a synthetically accessible bromine handle provides medicinal chemists with a powerful platform for the creation of diverse and potent bioactive molecules. The in-depth technical information and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this valuable building block in their drug discovery endeavors.

References

-

Royal Society of Chemistry. Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. [Link][3]

-

National Center for Biotechnology Information. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link][8]

-

PubMed. Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors. [Link][13]

-

YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link][4]

-

ResearchGate. Hydrolytic Stability of Hydrazones and Oximes. [Link][10]

-

American Chemical Society. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link][6]

-

Wikipedia. Trifluoromethylation. [Link]

-

Semantic Scholar. Hydrolytic stability of hydrazones and oximes. [Link]

-

Sci-Hub. Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. [Link]

-

ResearchGate. Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. [Link]

-

MDPI. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link][12]

-

Royal Society of Chemistry. Oxime metathesis: tuneable and versatile chemistry for dynamic networks. [Link][11]

-

RIFM. RIFM fragrance ingredient safety assessment, tridecanal, CAS registry number 10486-19-8. [Link]

-

National Center for Biotechnology Information. Protolytic defluorination of trifluoromethyl-substituted arenes. [Link][7]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubMed. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. [Link]

-

Homework.Study.com. Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... [Link][5]

-

Alex Kentsis. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. [Link]

-

ResearchGate. Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. [Link]

-

PubChem. 3-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]

-

PubMed. Study on the stability of the oxime HI 6 in aqueous solution. [Link]

-

Alchem Pharmtech. CAS 876132-77-3 | 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime. [Link]

-

ResearchGate. LC-MS-MS analysis of brodifacoum isomers in rat tissue. [Link]

-

CDC Stacks. Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. [Link]

Sources

- 1. 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime | CymitQuimica [cymitquimica.com]

- 2. 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime, CasNo.876132-77-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. rsc.org [rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. homework.study.com [homework.study.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Oxime metathesis: tuneable and versatile chemistry for dynamic networks - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06011J [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular structure of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is presented below. The presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F), various functional groups (C=N, O-H, C-Br, C-F), and a distinct isotopic pattern for bromine makes it an excellent candidate for a multi-technique spectroscopic analysis.

Molecular Structure of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime

Caption: 2D structure of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-5-trifluoromethylbenzaldehyde oxime, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 9.0 | Singlet (broad) | 1H | N-OH | The hydroxyl proton of the oxime is acidic and its chemical shift is concentration and solvent dependent. It often appears as a broad singlet. |

| ~8.15 | Singlet | 1H | H -C=N | The proton attached to the oxime carbon is deshielded by the electronegative nitrogen and the aromatic ring, appearing as a singlet. |

| ~7.80 | Singlet | 1H | Ar-H | Aromatic proton ortho to both the bromo and trifluoromethyl groups. |

| ~7.70 | Singlet | 1H | Ar-H | Aromatic proton ortho to the oxime group and meta to the trifluoromethyl group. |

| ~7.60 | Singlet | 1H | Ar-H | Aromatic proton ortho to the oxime group and meta to the bromo group. |

Note: The aromatic region may show complex splitting patterns due to long-range couplings, but a first-order analysis would predict three distinct singlets or narrow multiplets.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-5-trifluoromethylbenzaldehyde oxime in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C =N | The oxime carbon is significantly deshielded. |

| ~135 | Ar-C -C=N | The aromatic carbon attached to the oxime group. |

| ~132 | Ar-C -Br | The aromatic carbon bearing the bromine atom. |

| ~130 | Ar-C -CF₃ | The aromatic carbon attached to the trifluoromethyl group, likely showing a quartet due to C-F coupling. |

| ~128 | Ar-C H | Aromatic methine carbon. |

| ~125 | Ar-C H | Aromatic methine carbon. |

| ~123 | Ar-C H | Aromatic methine carbon. |

| ~124 (quartet) | -C F₃ | The trifluoromethyl carbon will appear as a quartet due to one-bond C-F coupling. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a spectrometer with a broadband probe.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform, phase correct, and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3500 - 3100 | Broad, Medium | O-H stretch (oxime) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~1640 | Medium | C=N stretch (oxime) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| 1350 - 1100 | Strong | C-F stretch (trifluoromethyl group) |

| ~1050 | Medium | C-Br stretch |

| ~950 | Medium | N-O stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal, then collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₅BrF₃NO). Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

-

M⁺ (for ⁷⁹Br): m/z = 266.95

-

M⁺ (for ⁸¹Br): m/z = 268.95

-

-

Key Fragmentation Pathways: Fragmentation will likely involve the loss of small, stable molecules or radicals.

Hypothetical Fragmentation Pathway

Caption: A plausible ESI-MS fragmentation pathway for the molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrument Setup: Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire data in both positive and negative ion modes to determine the best ionization conditions.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is essential for its unambiguous identification and characterization. This guide provides a detailed prediction of the expected spectral data and standardized protocols for their acquisition. While the data presented herein is based on established spectroscopic principles, it is crucial for researchers to obtain and interpret experimental data for this specific compound to ensure the integrity of their scientific work. The unique combination of spectroscopic signatures arising from the bromo and trifluoromethyl substituents provides a rich dataset for structural confirmation.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-Depth Technical Guide to the Solubility of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, a compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this document offers a predictive assessment based on the molecule's structural attributes and the known solubility of analogous compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis, purification, and subsequent solubility determination of the title compound, empowering researchers to generate precise data tailored to their specific applications.

Introduction: The Significance of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime in Modern Drug Discovery

3-Bromo-5-trifluoromethylbenzaldehyde oxime is a halogenated and trifluoromethyl-substituted aromatic oxime. Such compounds are of considerable interest in contemporary drug discovery and agrochemical research. The presence of a bromine atom and a trifluoromethyl group on the phenyl ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The oxime functional group itself is a versatile pharmacophore and a key intermediate in the synthesis of more complex heterocyclic systems.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in a research and development setting. Solubility dictates the choice of solvents for chemical reactions, purification processes such as crystallization, and formulation studies. This guide aims to provide both a theoretical framework for understanding its solubility and the practical tools for its experimental determination.

Core Molecular Properties

The foundational physicochemical properties of 3-Bromo-5-trifluoromethylbenzaldehyde oxime are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrF₃NO | [1] |

| Molecular Weight | 268.03 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | [2][3] |

| CAS Number | 876132-77-3 | [1] |

Theoretical Underpinnings of Solubility: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. This axiom posits that a solute will dissolve most readily in a solvent that has a similar polarity. The polarity of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is a composite of the contributions from its constituent functional groups.

-

Aromatic Ring: The benzene ring is inherently nonpolar.

-

Bromo and Trifluoromethyl Groups: The bromine atom and the highly electronegative trifluoromethyl group increase the lipophilicity and nonpolar character of the aromatic ring.

-

Oxime Group (-CH=NOH): The hydroxyl group of the oxime is capable of hydrogen bonding, introducing a polar characteristic to the molecule.

The interplay between the large, nonpolar, substituted aromatic portion and the smaller, polar oxime group suggests that 3-Bromo-5-trifluoromethylbenzaldehyde oxime will exhibit limited solubility in highly polar protic solvents like water, but will be readily soluble in a range of common organic solvents.

To substantiate this prediction, we can examine the solubility of structurally related compounds:

| Compound | Structure | Relevant Functional Groups | Reported Solubility | Source(s) |

| Benzaldehyde Oxime | C₆H₅CH=NOH | Aromatic Ring, Oxime | Readily soluble in ethanol and ether. | [4] |

| Bromobenzene | C₆H₅Br | Aromatic Ring, Bromo Group | Soluble in most organic solvents. | |

| Trifluoromethylbenzene | C₆H₅CF₃ | Aromatic Ring, Trifluoromethyl Group | Soluble in ethanol, ether, acetone, benzene, and carbon tetrachloride. | [5] |

The combined evidence from these analogues strongly supports the prediction that 3-Bromo-5-trifluoromethylbenzaldehyde oxime will be soluble in common organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), halogenated hydrocarbons (dichloromethane, chloroform), and polar aprotic solvents (acetone, ethyl acetate).

Experimental Protocols for Synthesis, Purification, and Solubility Determination

As a Senior Application Scientist, it is understood that theoretical predictions are a starting point, and empirical data is the gold standard. The following section provides robust, step-by-step protocols to enable researchers to synthesize, purify, and quantitatively determine the solubility of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.

Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime

The most direct and reliable method for the synthesis of an oxime is the condensation of the corresponding aldehyde with hydroxylamine.[6] 3-Bromo-5-(trifluoromethyl)benzaldehyde is a commercially available starting material.[7][8]

Materials:

-

3-Bromo-5-(trifluoromethyl)benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Mortar and pestle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a mortar, combine 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 equivalent), hydroxylamine hydrochloride (1.0 equivalent), and anhydrous sodium carbonate (1.5 equivalents).[2]

-

Grinding: Grind the mixture thoroughly with a pestle at room temperature for 5-10 minutes. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).[2][3]

-

Work-up: After completion of the reaction, add deionized water to the mortar and triturate the solid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.

-

Washing: Wash the organic layer with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-Bromo-5-trifluoromethylbenzaldehyde oxime.

Purification by Recrystallization

Oximes are typically crystalline solids and can be effectively purified by recrystallization.[2][3]

Materials:

-

Crude 3-Bromo-5-trifluoromethylbenzaldehyde oxime

-

A suitable solvent system (e.g., ethanol/water, toluene, or hexanes/ethyl acetate)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization by testing the solubility of small amounts of the crude product in various solvents at room temperature and upon heating.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude oxime in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Determination of Solubility via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

Purified 3-Bromo-5-trifluoromethylbenzaldehyde oxime

-

A selection of organic solvents of interest

-

Scintillation vials or other sealable containers

-

An orbital shaker or rotator

-

A constant temperature bath or incubator

-

Analytical balance

-

A suitable analytical technique for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Preparation of Saturated Solutions: Add an excess of the purified oxime to a known volume of each solvent in a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a known volume of a suitable solvent.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of the dissolved oxime.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Concluding Remarks for the Research Professional

While direct, quantitative solubility data for 3-Bromo-5-trifluoromethylbenzaldehyde oxime is not prevalent in the current literature, a robust predictive framework based on its chemical structure and the properties of analogous compounds has been established. This guide strongly indicates that the compound will be soluble in a wide array of common organic solvents, a critical piece of information for its application in synthetic and medicinal chemistry.

The provided experimental protocols are designed to be both comprehensive and self-validating, empowering researchers to generate the precise solubility data required for their specific projects. By following these detailed procedures for synthesis, purification, and solubility determination, drug development professionals can confidently integrate 3-Bromo-5-trifluoromethylbenzaldehyde oxime into their research workflows, accelerating the discovery of novel therapeutics and other advanced materials.

References

- Google Patents. (n.d.). US20020123650A1 - Process for preparation of oximes and resulting products.

- Google Patents. (n.d.). CN109761914B - Method for preparing 5-trifluoromethyl uracil.

- Google Patents. (n.d.). US3429920A - Preparation of oxime.

-

Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). Retrieved from [Link]

- Thieme. (n.d.). Product Class 15: Oximes. Science of Synthesis.

- Li, J. T., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 17(3), 2237-2239.

- Boruah, M., & D'Andrea, L. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Arkivoc, 2012(6), 193-200.

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

BYJU'S. (n.d.). Oximes. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzaldehyde (CAS 401-95-6). Retrieved from [Link]

Sources

- 1. 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime | CymitQuimica [cymitquimica.com]

- 2. asianpubs.org [asianpubs.org]

- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. byjus.com [byjus.com]

- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 8. 3-BROMO-5-(TRIFLUOROMETHYL)BENZALDEHYDE | 477535-41-4 [chemicalbook.com]

Safeguarding Stability: A Technical Guide to the Storage and Handling of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime

For Immediate Release

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the stability and optimal storage conditions for 3-Bromo-5-trifluoromethylbenzaldehyde oxime. Ensuring the integrity of this compound is critical for reproducible experimental results and the development of robust pharmaceutical intermediates.

Executive Summary

3-Bromo-5-trifluoromethylbenzaldehyde oxime is a specialized organic compound with applications in medicinal chemistry and pharmaceutical research.[1] Its stability is paramount for its effective use. This guide outlines the key factors influencing its stability, provides detailed storage protocols, and discusses potential degradation pathways. By adhering to these guidelines, researchers can minimize compound degradation, ensuring the quality and reliability of their work.

Chemical and Physical Properties

Understanding the fundamental properties of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is the first step in establishing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C8H5BrF3NO | [2] |

| Molecular Weight | 268.03 g/mol | [2] |

| Appearance | Powder or liquid | [1] |

| Purity | Typically ≥95-98% | [2][3] |

| CAS Number | 876132-77-3 | [1] |

Factors Influencing Stability and Potential Degradation Pathways

While specific stability studies on 3-Bromo-5-trifluoromethylbenzaldehyde oxime are not extensively published, an analysis of its structure and data from related compounds allows for the identification of potential stability risks.

Oxidative Degradation

A primary concern for aldehydes and their derivatives is oxidation. The aldehyde group is susceptible to oxidation to a carboxylic acid. While the oxime functionality offers some protection, the potential for slow oxidation, particularly in the presence of air and light, should not be disregarded. A related compound, 3-(trifluoromethyl)benzaldehyde, is known to undergo autoxidation to 3-(trifluoromethyl)benzoic acid. This suggests a plausible degradation pathway for the oxime under suboptimal storage.

Hydrolytic Instability

The oxime functional group can be susceptible to hydrolysis, reverting to the corresponding aldehyde and hydroxylamine, particularly under acidic or basic conditions. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.

Photostability

Many aromatic compounds exhibit sensitivity to light. Prolonged exposure to UV or visible light can provide the energy to initiate degradation reactions, including oxidation and rearrangement.

Thermal Stress

Elevated temperatures can accelerate the rates of all chemical degradation processes. For long-term storage, maintaining a cool environment is crucial to preserving the compound's integrity. Some suppliers indicate a shelf life of 1095 days, which is likely under ideal storage conditions.[3]

Potential Degradation Pathway of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime

Caption: Plausible degradation pathways for 3-Bromo-5-trifluoromethylbenzaldehyde oxime.

Recommended Storage and Handling Protocols

To ensure the long-term stability of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, the following storage and handling procedures are recommended. These are based on general best practices for structurally related and potentially sensitive chemical compounds.

General Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature for short-term storage. For long-term storage, refrigeration (2-8 °C) is advisable. Some sources suggest storage of related compounds at -20°C or even -80°C for solutions.[4] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5][6] | Minimizes the risk of oxidative degradation. Safety data sheets for similar compounds indicate they can be air-sensitive.[5][6] |

| Light | Store in a light-resistant container (e.g., amber vial). | Protects the compound from photolytic degradation. |

| Container | Keep in a tightly sealed container.[7][8] | Prevents exposure to moisture and atmospheric oxygen. |

| Location | Store in a dry, cool, and well-ventilated area.[5][7][8] | General best practice for chemical storage to prevent accidental exposure and degradation from environmental factors. |

Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[5][7]

-

Dispensing: When dispensing, minimize the time the container is open to the atmosphere. If stored under an inert atmosphere, use appropriate techniques to maintain this environment.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Regularly assessing the purity of the compound is a self-validating measure to ensure its integrity over time.

Objective: To determine the purity of 3-Bromo-5-trifluoromethylbenzaldehyde oxime and detect the presence of potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

3-Bromo-5-trifluoromethylbenzaldehyde oxime sample

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be 50:50 acetonitrile:water, with a gradient to 95:5 acetonitrile:water over 15 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

-

HPLC Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)

-

Column Temperature: 30 °C

-

-

Analysis: Inject the prepared sample and record the chromatogram.

-

Data Interpretation: The purity can be calculated based on the area percentage of the main peak. The appearance of new peaks over time can indicate degradation.

Workflow for Stability Assessment

Caption: A logical workflow for ensuring the ongoing stability of the compound.

Conclusion

The stability of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is critical for its successful application in research and development. By implementing the recommended storage and handling protocols, researchers can mitigate the risks of oxidative, hydrolytic, and photolytic degradation. Adherence to these guidelines, coupled with periodic purity assessments, will ensure the integrity of this valuable chemical intermediate.

References

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-Bromo Benzaldehyde 97%. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

MDPI. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzaldehyde. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime, CasNo.876132-77-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime | CymitQuimica [cymitquimica.com]

- 3. labsolu.ca [labsolu.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. oxfordlabchem.com [oxfordlabchem.com]

An In-depth Technical Guide to 3-Bromo-5-trifluoromethylbenzaldehyde Oxime: Sourcing, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in 3-Bromo-5-trifluoromethylbenzaldehyde oxime. We will delve into its commercial availability, synthesis, characterization, and critical role as a building block in modern pharmaceutical research, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Value of a Fluorinated Building Block

3-Bromo-5-trifluoromethylbenzaldehyde oxime is a specialized chemical intermediate of significant interest in drug discovery. Its value lies in the unique combination of three key structural features: a bromine atom, a trifluoromethyl (-CF3) group, and an oxime functional group, all strategically positioned on a benzene ring.

-

The Trifluoromethyl Group: The -CF3 moiety is a cornerstone of modern medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2]

-

The Bromo Group: The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of more complex molecular architectures.

-

The Oxime Functionality: The oxime group is not merely a derivative of the parent aldehyde; it acts as a stable, nucleophilic moiety and a key pharmacophoric element in its own right, capable of forming crucial hydrogen bonds with biological targets. It also serves as a precursor for other functional groups like nitriles or amides.

This combination makes the title compound a "privileged scaffold"—a molecular framework that is recurrently found in successful drug molecules.

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of a chemical is paramount before its inclusion in any research workflow.

| Property | Value |

| CAS Number | 876132-77-3[3][4] |